Structure and Data
Lesinurad has a complex molecular structure characterized by its triazole ring and various functional groups that enhance its binding affinity to URAT1. The molecular formula for lesinurad is CHBrNS, indicating the presence of bromine, nitrogen, and sulfur atoms within its structure. The compound's three-dimensional conformation allows for optimal interaction with the URAT1 protein, facilitating its inhibitory action .
Reactions and Technical Details
The chemical reactions involved in synthesizing lesinurad include several key steps:
These reactions are carefully controlled to optimize yield and minimize by-products.
Process and Data
Lesinurad functions by inhibiting URAT1, which is responsible for reabsorbing uric acid from the renal tubular fluid back into the bloodstream. By blocking this transporter, lesinurad increases uric acid excretion in urine, effectively lowering serum uric acid levels. This mechanism is particularly beneficial for patients suffering from gout, where elevated uric acid levels can lead to painful crystal formation in joints .
In vitro studies have shown that lesinurad demonstrates a significant reduction in uric acid levels compared to untreated controls, confirming its efficacy as a uricosuric agent.
Physical and Chemical Properties
Lesinurad exhibits several notable physical properties:
Chemical analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structural integrity of lesinurad post-synthesis, while Mass Spectrometry (MS) provides insights into its molecular weight and purity .
Scientific Uses
Lesinurad's primary application lies in its use as a therapeutic agent for managing gout. It is often prescribed in conjunction with other medications such as xanthine oxidase inhibitors to enhance uric acid control. Ongoing research continues to explore additional uses of URAT1 inhibitors in conditions associated with hyperuricemia and potential roles in cardiovascular health due to their effects on uric acid metabolism .
Furthermore, studies are investigating novel derivatives of lesinurad that may offer improved potency or reduced side effects, expanding the therapeutic landscape for patients with chronic hyperuricemia .
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3